molecular formula C16H24N2O B162112 N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide CAS No. 63886-94-2

N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide

Cat. No.: B162112
CAS No.: 63886-94-2
M. Wt: 260.37 g/mol
InChI Key: GMBMAHMMQCNOGV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide, also known as AH-7921, is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, including analgesia and euphoria. It has been suggested that the compound’s analgesic activity may also involve κ-opioid receptors .

Mode of Action

AH-7921 acts as an agonist at the μ-opioid receptor . This means it binds to the receptor and activates it, mimicking the action of natural opioids. The activation of these receptors leads to a decrease in the perception of pain, among other effects .

Biochemical Pathways

pain signaling pathways in the central nervous system. Activation of the μ-opioid receptors can inhibit the release of pain neurotransmitters, thereby reducing the sensation of pain .

Pharmacokinetics

Like other opioids, it is expected to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The activation of μ-opioid receptors by AH-7921 results in a range of effects. These include analgesia , relaxation , euphoria , and alertness . Adverse effects such asitching , nausea , and tremors have also been reported . There have been various analytically confirmed non-fatal and fatal intoxications involving AH-7921 .

Action Environment

The action, efficacy, and stability of AH-7921 can be influenced by various environmental factors. For instance, the compound’s effects may vary depending on the individual’s physiological state, the presence of other substances, and the method of administration . .

Preparation Methods

The synthesis of AH 7563 involves the reaction of 1-(dimethylamino)cyclohexane with benzoyl chloride under specific conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the final compound .

Chemical Reactions Analysis

AH 7563 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: AH 7563 can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

AH 7563 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

AH 7563 is structurally similar to other synthetic opioids such as U-47700 and bromadol. it is unique in its specific binding affinity and pharmacological profile. Unlike some other opioids, AH 7563 has a distinct chemical structure that influences its interaction with opioid receptors and its overall potency .

Similar compounds include:

  • U-47700
  • Bromadol
  • Fentanyl analogs

These compounds share similar pharmacological properties but differ in their chemical structures and specific effects .

Properties

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-18(2)16(11-7-4-8-12-16)13-17-15(19)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBMAHMMQCNOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980781
Record name N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63886-94-2
Record name N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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